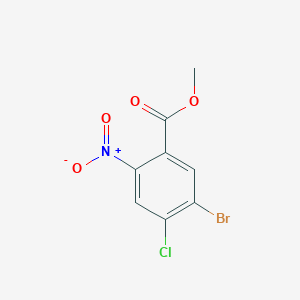

Methyl 5-bromo-4-chloro-2-nitrobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 5-bromo-4-chloro-2-nitrobenzoate” is a chemical compound with the molecular formula C8H5BrClNO4 . It is used in various chemical reactions and has several properties that make it useful in different fields .

Synthesis Analysis

The synthesis of “Methyl 5-bromo-4-chloro-2-nitrobenzoate” can involve multiple steps. For instance, a similar compound, “Methyl 4-chloro-2-nitrobenzoate”, undergoes fluorodenitration in the presence of tetramethylammonium fluoride to yield methyl 4-chloro-2-fluorobenzoate .Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-4-chloro-2-nitrobenzoate” is determined by its molecular formula, C8H5BrClNO4. The nitro and acetoxy groups attached to the benzene ring at neighboring positions are twisted from its plane by 29.4 (1) and 49.7 (1)°, respectively .Chemical Reactions Analysis

“Methyl 5-bromo-4-chloro-2-nitrobenzoate” can participate in various chemical reactions. For example, a similar compound, “Methyl 4-chloro-2-nitrobenzoate”, undergoes fluorodenitration in the presence of tetramethylammonium fluoride .Physical And Chemical Properties Analysis

“Methyl 5-bromo-4-chloro-2-nitrobenzoate” has a molecular weight of 294.487 Da . More detailed physical and chemical properties may depend on the specific conditions and require further experimental data for comprehensive analysis.科学的研究の応用

Corrosion Inhibition Studies

- K. Aramaki et al. (1991) investigated the inhibition mechanisms of benzotriazole and its derivatives, including 5-nitrobenzotriazole, for copper corrosion in sulfate solutions. They found that these compounds form protective films on copper surfaces at high pH values, indicating potential applications in corrosion inhibition (Aramaki, Kiuchi, Sumiyoshi, & Nishihara, 1991).

Synthesis of Heterocyclic Compounds

- P. M. Kochergin et al. (2013) studied the reactions of 5-chloro(bromo)-1-methyl(1,2-dimethyl)-4-nitroimidazoles with amino acids, leading to the synthesis of N-(4-nitro-5-imidazolyl)- and N-(5-nitro-4-imidazolyl)-substituted amino acids. This research highlights the potential of nitrohaloimidazoles in synthesizing novel heterocyclic compounds (Kochergin, Reznichenko, Gireva, & Aleksandrova, 2013).

Pharmaceutical Analysis and Quality Control

- Kishore Gaddam et al. (2020) developed an HPLC method for detecting and quantifying potential genotoxic impurities, including methyl 2-(bromomethyl)-4-nitrobenzoate, in lenalidomide drug substances. This study is crucial for ensuring the safety and quality of pharmaceutical products (Gaddam, Kanne, Gundala, Mamilla, & Chinna, 2020).

Development of Corrosion Inhibitors

- M. Rbaa et al. (2019) synthesized novel heterocyclic compounds based on the 8-hydroxyquinoline moiety, including (8-hydroxyquinolin-5-yl) methyl-4-nitrobenzoate, and estimated them as corrosion inhibitors for mild steel in hydrochloric acid. Their study includes surface studies and theoretical simulations, suggesting applications in material science (Rbaa, Benhiba, Obot, Oudda, Warad, Lakhrissi, & Zarrouk, 2019).

作用機序

Mode of Action

It’s known that nitrobenzoates can undergo reactions at the benzylic position . For instance, they can participate in free radical reactions, where a hydrogen atom is removed from the benzylic position to form a radical .

Biochemical Pathways

Nitrobenzoates are known to undergo multistep synthesis, which can involve nitration, bromination, and other reactions . These reactions can potentially affect various biochemical pathways in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 5-bromo-4-chloro-2-nitrobenzoate . These factors can include temperature, pH, and the presence of other compounds. For instance, the compound is recommended to be stored in a dry room at normal temperature .

Safety and Hazards

特性

IUPAC Name |

methyl 5-bromo-4-chloro-2-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO4/c1-15-8(12)4-2-5(9)6(10)3-7(4)11(13)14/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLIFCLIGLIUIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-4-chloro-2-nitrobenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2919040.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2919042.png)

![N-(3,5-dimethylphenyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2919043.png)

![Ethyl 2-[[(Z)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2919044.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone](/img/structure/B2919047.png)

![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2,6-difluorophenyl)acetamide](/img/structure/B2919055.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2919058.png)